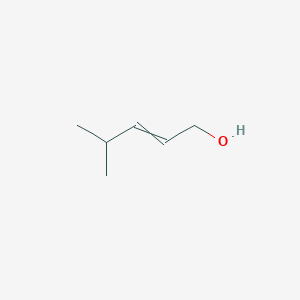![molecular formula C4H6N2 B14463417 2,3-Diazabicyclo[2.1.1]hex-2-ene CAS No. 72192-13-3](/img/structure/B14463417.png)
2,3-Diazabicyclo[2.1.1]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diazabicyclo[2.1.1]hex-2-ene is a bicyclic azo compound known for its unique structure and reactivity. It is characterized by a highly strained bicyclic framework, which makes it an interesting subject for various chemical studies. The compound is often used in photochemical and thermal reactions due to its ability to release nitrogen gas upon decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of diazoalkanes with alkenes under specific conditions. One common method is the photochemical denitrogenation of cyclic azoalkanes, which can be achieved under mild conditions using light as a catalyst . This method is favored for its efficiency and minimal environmental impact, as it falls under the umbrella of green chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and photochemical reactions are likely employed to produce this compound on a larger scale. The use of light-promoted reactions to achieve high yields with minimal byproducts is a key aspect of its industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[2.1.1]hex-2-ene undergoes several types of chemical reactions, including:
Denitrogenation: This is a primary reaction where the compound releases nitrogen gas, leading to the formation of highly strained bicyclic structures.
Cycloaddition: The compound can participate in [2+2] cycloaddition reactions, forming new bicyclic compounds.
Common Reagents and Conditions
Photochemical Conditions: Light is often used to initiate reactions involving this compound, particularly for denitrogenation.
Thermal Conditions: Heat can also be used to induce the decomposition of the compound, leading to the formation of various products.
Major Products
Bicyclo[1.1.0]butane: One of the major products formed from the denitrogenation of this compound.
Cyclopentyl Diradicals: These are formed through migration-type mechanisms during the decomposition process.
Scientific Research Applications
2,3-Diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2,3-Diazabicyclo[2.1.1]hex-2-ene involves the release of nitrogen gas through denitrogenation. This process is initiated by either light or heat, leading to the formation of highly strained bicyclic structures. The electronic excitation involved in this reaction is typically an n → π* transition . The compound’s reactivity is influenced by hyperconjugative interactions, particularly when halogenated derivatives are involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Another bicyclic azo compound with similar reactivity but different structural properties.
Bicyclo[1.1.0]butane: A product of the denitrogenation of 2,3-Diazabicyclo[2.1.1]hex-2-ene, known for its strained structure.
Uniqueness
This compound is unique due to its highly strained bicyclic framework and its ability to undergo clean and efficient denitrogenation reactions. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
72192-13-3 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
InChI Key |
FLMPZLURVMTPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


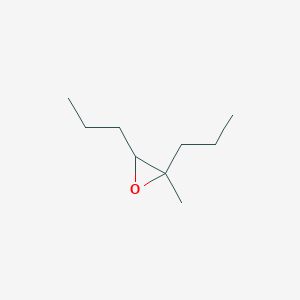
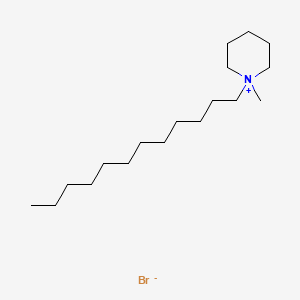
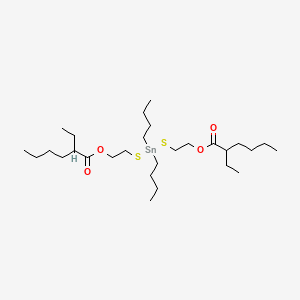
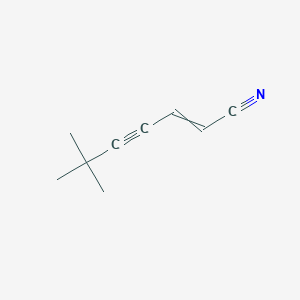
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
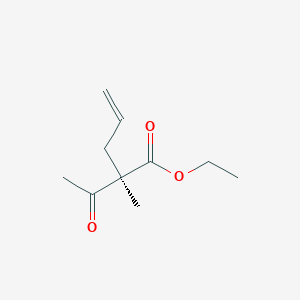
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
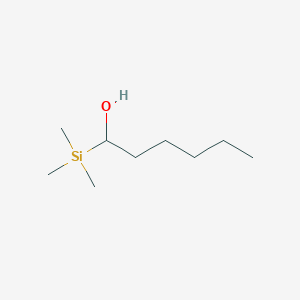
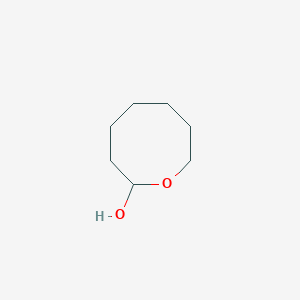
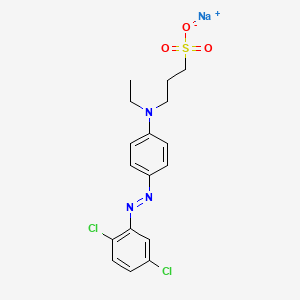
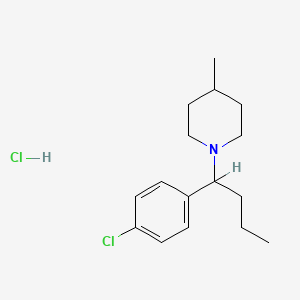
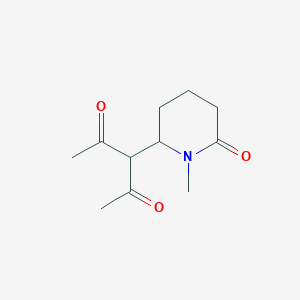
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
